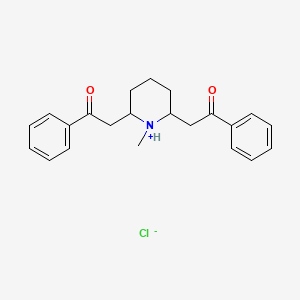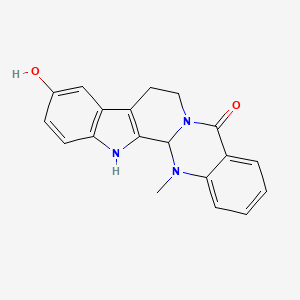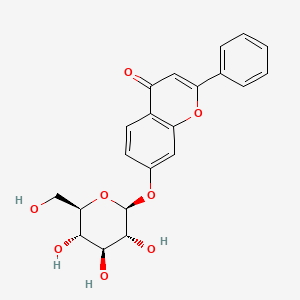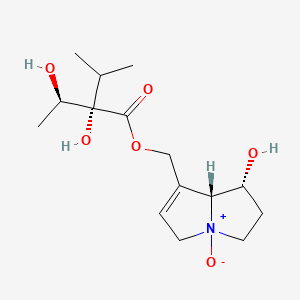
Lobelanine hydrochloride
Übersicht
Beschreibung
Lobelanine is a chemical precursor in the biosynthesis of lobeline . It’s a compound with the molecular formula C22H25NO2 . The IUPAC name for Lobelanine is 2,2’-[(2R,6S)-1-methylpiperidine-2,6-diyl]bis(1-phenylethan-1-one) .
Synthesis Analysis
The synthesis of Lobelanine involves a ring closing double aza-Michael (RCDAM) reaction . This process has been extended to the synthesis of various configurationally more stable analogues . The presence of a configurationally labile β-aminoketone subunit makes Lobelanine prone to self-catalyze mutarotation in solution .Molecular Structure Analysis
The molecular structure of Lobelanine hydrochloride has been analyzed using X-ray structure analysis . The nitrogen atom in the piperidine ring is involved in a bifurcated hydrogen bond with both of the hydroxyl groups .Chemical Reactions Analysis
Lobelanine is prone to self-catalyze mutarotation in solution due to the presence of a configurationally labile β-aminoketone subunit . The influence of the size of the central heterocycle, the bulkiness of the nitrogen protecting group, and the phenacyl arm substituent on the thermodynamic equilibrium and its displacement by crystallisation-induced dynamic resolution (CIDR) has been studied .Physical And Chemical Properties Analysis
Lobelanine has a molecular weight of 335.439 Da and a mono-isotopic mass of 335.188538 Da . It is a powder in physical form .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Lobelia chinensis, which contains lobelanine, has shown potential anticancer activity. This is attributed to its piperidine alkaloids and flavonoids, which include lobelanidine, lobeline, and lobelanine (Chen et al., 2014).
Neuroprotective Mechanisms
Lobelia species, including compounds like lobelanine, exhibit neuroprotection. The neuroprotective mechanism of active ingredients in Lobelia species, including lobelanine, has been studied and linked to the regulation of multiple signaling pathways relevant to neurodegenerative diseases (Zheng et al., 2020).
Anti-Addictive Properties
Lobelia inflata, which contains lobelanine, is noted for its anti-addictive properties, particularly in relation to lobeline, another alkaloid in the plant. The enhancement of anti-addictive lobeline and related alkaloid production in Lobelia inflata has been a subject of study (Bányai et al., 2014).
Binding Affinity Studies
Research on lobeline, a compound closely related to lobelanine, has investigated its binding affinity to neuronal nicotinic acetylcholinergic receptors. These studies can provide insights into the potential applications of lobelanine in similar contexts (Flammia et al., 1999).
Synthesis and Characterization
The thermodynamic equilibration and crystallization-induced dynamic resolution of lobelanine have been studied, providing valuable information for the efficient synthesis of lobelanine and its analogues (Amara et al., 2014).
Biosynthesis in Plants
Lobelanine's role in the biosynthesis of lobeline in Lobelia inflata plants has been documented, indicating its significance in the metabolic pathways of medicinal plants (O'donovan & Forde, 1971).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(2S,6R)-1-methyl-6-phenacylpiperidin-2-yl]-1-phenylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO2.ClH/c1-23-19(15-21(24)17-9-4-2-5-10-17)13-8-14-20(23)16-22(25)18-11-6-3-7-12-18;/h2-7,9-12,19-20H,8,13-16H2,1H3;1H/t19-,20+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXBKVYKFXLEAI-AMDBCLDASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCCC1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](CCC[C@H]1CC(=O)C2=CC=CC=C2)CC(=O)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6168-88-3 | |
| Record name | Ethanone, 2,2′-[(2R,6S)-1-methyl-2,6-piperidinediyl]bis[1-phenyl-, hydrochloride, rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6168-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lobelanine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006168883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lobelanine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-2,2'-(1-methylpiperidine-2,6-diyl)bis[1-phenylethan-1-one] hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.648 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LOBELANINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNB5WN8C3T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













